(S)-Laudanosine

Description

an antihypertensive agent

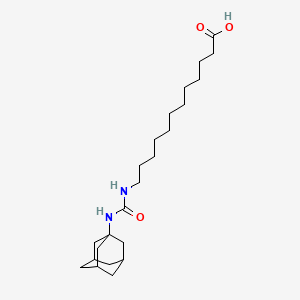

Structure

3D Structure

Properties

IUPAC Name |

12-(1-adamantylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSEOAVLVTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435153 | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479413-70-2 | |

| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

12-(3-Adamantan-1-yl-ureido)dodecanoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

Introduction

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[3][4] By inhibiting sEH, AUDA modulates the concentration and biological activity of these EETs, leading to a cascade of downstream effects that have shown therapeutic potential in various disease models, including hypertension, inflammation, fibrosis, and ischemic injury.[5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of AUDA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action of AUDA is the direct inhibition of soluble epoxide hydrolase (sEH).[2] sEH is a cytosolic enzyme responsible for the hydrolysis of epoxy fatty acids, such as EETs, into their corresponding, and generally less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).[3][7]

EETs are produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[4] They function as important signaling molecules with a variety of protective effects, including vasodilation, anti-inflammation, and anti-fibrosis.[4][5] The metabolic degradation of EETs by sEH terminates their signaling activity.

AUDA binds to the active site of sEH, preventing the hydrolysis of EETs. This inhibition leads to a significant increase in the endogenous levels of EETs, thereby enhancing and prolonging their beneficial physiological effects.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. pnas.org [pnas.org]

- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitor AUDA decreases bleomycin-induced pulmonary toxicity in mice by inhibiting the p38/Smad3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitor, AUDA, prevents early salt-sensitive hypertension [imrpress.com]

- 7. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AUDA in Modulating Eicosanoid Signaling: A Technical Guide to Soluble Epoxide Hydrolase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of sEH inhibition. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Core Concept: Soluble Epoxide Hydrolase and the Arachidonic Acid Cascade

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of arachidonic acid. Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to produce four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are lipid signaling molecules with generally beneficial effects, including vasodilation, anti-inflammatory, and anti-apoptotic properties.

However, sEH rapidly hydrolyzes these protective EETs into their corresponding, and less biologically active, dihydroxyeicosatrienoic acids (DHETs). This enzymatic conversion diminishes the beneficial effects of EETs. The inhibition of sEH, therefore, represents a promising therapeutic strategy for a variety of cardiovascular and inflammatory diseases by stabilizing and increasing the endogenous levels of EETs.

AUDA: A Potent sEH Inhibitor

AUDA is a urea-based small molecule that acts as a potent and selective competitive inhibitor of sEH. Its mechanism of action involves binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs in tissues and plasma, thereby enhancing their beneficial physiological effects.

Mechanism of Action

The inhibitory action of AUDA on sEH is primarily attributed to the interaction of its urea moiety with the catalytic residues in the enzyme's active site. Specifically, the carbonyl oxygen of the urea forms hydrogen bonds with two tyrosine residues, while the nitrogen atoms interact with an aspartate residue, effectively blocking the substrate-binding site.

Quantitative Data on AUDA Efficacy

The following tables summarize the key quantitative data regarding the efficacy of AUDA as an sEH inhibitor.

Table 1: In Vitro Inhibitory Activity of AUDA against sEH

| Species | IC50 (nM) | Assay Method | Reference |

| Human | 2.3 | Radiometric Assay | |

| Murine | 3.9 | Radiometric Assay | |

| Rat | 5.6 | Fluorescent Assay |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Effects of AUDA in Animal Models

| Animal Model | Dosage | Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day (i.p.) | Significant reduction in systolic blood pressure | |

| Lipopolysaccharide (LPS)-induced inflammation in mice | 5 mg/kg (i.p.) | Reduction in plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) | |

| Carrageenan-induced paw edema in rats | 10 mg/kg (p.o.) | Significant reduction in paw volume |

Table 3: Pharmacokinetic Profile of AUDA in Rodents

| Parameter | Value | Species | Route of Administration |

| Half-life (t1/2) | ~4-6 hours | Mouse | Intraperitoneal (i.p.) |

| Cmax | ~1 µM | Mouse | 5 mg/kg (i.p.) |

| Bioavailability | Low to moderate | Rat | Oral (p.o.) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of AUDA and other sEH inhibitors.

Soluble Epoxide Hydrolase Inhibition Assay (Fluorescent Method)

This assay measures the inhibitory activity of compounds like AUDA on sEH.

Materials:

-

Recombinant human sEH

-

Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC)

-

AUDA or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader with fluorescence detection (excitation/emission ~330/465 nm)

Procedure:

-

Prepare a stock solution of AUDA in DMSO.

-

Serially dilute the AUDA stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted AUDA solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the sEH enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescent substrate CMNPC to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of AUDA.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.

Measurement of EETs and DHETs by LC-MS/MS

This protocol describes the quantification of EETs and their metabolites (DHETs) in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Spike the biological sample with internal standards.

-

Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Elute the analytes from the SPE cartridge and evaporate to dryness.

-

Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation.

-

Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each EET and DHET.

-

Quantify the analytes by comparing their peak areas to those of the internal standards.

Carrageenan-Induced Paw Edema Model

This in vivo model is used to assess the anti-inflammatory effects of sEH inhibitors.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

AUDA or vehicle control

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer AUDA or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

Calculate the increase in paw volume for each animal at each time point.

-

Compare the paw edema in the AUDA-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The sEH pathway showing AUDA's inhibitory action.

The Biological Activity of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a urea-based small molecule that potently and selectively inhibits the enzyme soluble epoxide hydrolase (sEH). The primary function of sEH is the metabolic conversion of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, AUDA effectively stabilizes the endogenous levels of EETs. EETs are lipid signaling molecules derived from the cytochrome P450-mediated epoxidation of arachidonic acid and possess a range of biological activities, including vasodilatory, anti-inflammatory, and anti-fibrotic properties. Consequently, the therapeutic potential of AUDA is primarily attributed to the enhancement of the beneficial effects of EETs.

Quantitative Data: Inhibitory Potency of AUDA

The inhibitory potency of AUDA against soluble epoxide hydrolase has been characterized across various species and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating this potency.

| Enzyme Source | Assay Method | IC₅₀ (nM) | Reference |

| Recombinant Human sEH | Fluorescent Assay | 2.7 ± 0.3 | |

| Recombinant Murine sEH | Radiometric Assay | 3.1 ± 0.4 | |

| Human Liver Microsomes | LC-MS/MS | 5.2 ± 0.9 | |

| Rat Kidney Cytosol | Fluorescent Assay | 4.5 ± 0.6 |

Signaling Pathway of AUDA-Mediated Effects

The biological effects of AUDA are indirectly mediated through the stabilization of EETs, which in turn act on various downstream signaling pathways. A simplified representation of this cascade is presented below.

Caption: Mechanism of AUDA action and downstream signaling of EETs.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescent Method)

This protocol describes a common method to determine the IC₅₀ of AUDA against sEH.

1. Reagents and Materials:

- Recombinant human soluble epoxide hydrolase (sEH)

- 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)

- PHOME (3-phenyl-oxirane-2-carboxylic acid (2-hydroxy-3-phenylsulfanyl-propyl) ester) as the fluorescent substrate

- Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)

- 96-well black microplates

- Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

2. Procedure:

- Prepare serial dilutions of AUDA in DMSO, followed by a final dilution in the assay buffer.

- Add 2 µL of the diluted AUDA or vehicle (DMSO) to the wells of the 96-well plate.

- Add 100 µL of recombinant human sEH (final concentration ~1 nM) to each well.

- Incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.

- Initiate the reaction by adding 100 µL of the fluorescent substrate PHOME (final concentration ~5 µM).

- Immediately measure the fluorescence intensity kinetically for 30 minutes at 30°C.

- The rate of increase in fluorescence is proportional to the sEH activity.

- Calculate the percent inhibition for each AUDA concentration relative to the vehicle control.

- Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Quantification of EETs and DHETs in Biological Samples (LC-MS/MS)

This protocol outlines the general workflow for measuring the in vivo efficacy of AUDA by quantifying the change in the EET/DHET ratio.

1. Sample Collection and Preparation:

- Administer AUDA or vehicle to animal models (e.g., rodents) at the desired dose and time course.

- Collect blood or tissues and immediately process to inhibit ex vivo sEH activity (e.g., flash freezing, addition of sEH inhibitors).

- Homogenize tissues or plasma in an appropriate buffer.

- Add an internal standard (e.g., deuterated EETs and DHETs) to each sample for accurate quantification.

- Perform solid-phase extraction (SPE) to isolate the lipids, including EETs and DHETs.

- Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Use a reverse-phase C18 column for chromatographic separation of the different EET and DHET regioisomers.

- Employ a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

- Utilize a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each EET and DHET.

3. Data Analysis:

- Generate standard curves for each analyte using synthetic standards.

- Calculate the concentration of each EET and DHET in the samples based on the standard curves and normalized to the internal standard.

- Determine the EET/DHET ratio as a measure of sEH inhibition in vivo.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel sEH inhibitor like AUDA typically follows a structured workflow from initial discovery to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for sEH inhibitors like AUDA.

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid is a well-characterized and potent inhibitor of soluble epoxide hydrolase. Its ability to stabilize and increase the levels of beneficial EETs underpins its significant anti-inflammatory and antihypertensive effects observed in numerous preclinical studies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of AUDA and the development of novel sEH inhibitors for therapeutic applications. The quantitative data and signaling pathway information serve as a crucial reference for researchers in the field of lipid signaling and drug discovery.

An In-depth Technical Guide to 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

Abstract

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). Its discovery has been a significant milestone in the study of eicosanoid signaling pathways and has paved the way for investigating the therapeutic potential of sEH inhibition in various pathological conditions, including hypertension, inflammation, and pain. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of AUDA, intended for researchers and professionals in drug development.

Discovery and Rationale

The development of AUDA emerged from research focused on stabilizing endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, possess potent vasodilatory, anti-inflammatory, and analgesic properties. However, their biological activity is short-lived as they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs).

The therapeutic strategy, therefore, centered on inhibiting sEH to increase the bioavailability of EETs and enhance their beneficial effects. Early sEH inhibitors suffered from poor potency or low metabolic stability. The design of AUDA incorporated a urea-based pharmacophore, known to interact strongly with the catalytic residues of sEH, combined with a bulky adamantane group to enhance binding affinity and a long alkyl chain to improve physicochemical properties. This rational design approach led to the identification of AUDA as a highly potent and metabolically stable inhibitor.

Synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid

The synthesis of AUDA is a multi-step process that involves the formation of a key isocyanate intermediate followed by its reaction with an amino acid derivative.

Experimental Protocol: Synthesis of AUDA

Materials:

-

1-Adamantylamine

-

Triphosgene

-

Triethylamine

-

Dichloromethane (anhydrous)

-

12-Aminododecanoic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-Adamantyl Isocyanate:

-

Dissolve 1-adamantylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

-

The formation of the isocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic N=C=O stretch at approximately 2270 cm⁻¹.

-

The resulting solution containing 1-adamantyl isocyanate is typically used directly in the next step without purification.

-

-

Synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA):

-

In a separate flask, dissolve 12-aminododecanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Cool the solution of 12-aminododecanoic acid to 0 °C.

-

Slowly add the previously prepared solution of 1-adamantyl isocyanate to the cooled solution of 12-aminododecanoic acid with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

After the reaction is complete, acidify the mixture to a pH of approximately 2-3 using 1 M HCl. This will precipitate the crude product.

-

Filter the white precipitate, wash it with cold water, and dry it under a vacuum.

-

-

Purification:

-

The crude AUDA can be purified by recrystallization from a mixture of ethyl acetate and hexane or by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

-

The purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

Mechanism of Action and Signaling Pathway

AUDA exerts its biological effects by inhibiting soluble epoxide hydrolase. This inhibition prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their signaling activity. The augmented EET levels lead to various downstream effects, including vasodilation through the activation of calcium-activated potassium channels in smooth muscle cells and anti-inflammatory effects by modulating nuclear factor-kappa B (NF-κB) signaling pathways.

Caption: Mechanism of AUDA action on the sEH pathway.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of AUDA have been characterized in several studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of AUDA against Soluble Epoxide Hydrolase

| Parameter | Species | Value (nM) | Reference |

| IC₅₀ | Human | 3.9 | |

| Murine | 2.3 | ||

| Rat | 5.4 | ||

| Kᵢ | Recombinant Human | 1.8 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

Table 2: Pharmacokinetic Properties of AUDA in Rodents

| Parameter | Route | Dose (mg/kg) | Value | Species |

| Tₘₐₓ (Time to max conc.) | Oral (gavage) | 10 | 4 hours | Rat |

| Cₘₐₓ (Max concentration) | Oral (gavage) | 10 | 1.2 µM | Rat |

| t₁/₂ (Half-life) | Intravenous | 1 | 5.6 hours | Mouse |

| Bioavailability | Oral | - | ~30% | Rat |

Key Experimental Methodologies

In Vitro sEH Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor like AUDA using a fluorescent substrate.

Principle: The assay uses a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to the sEH activity.

Procedure:

-

Prepare a stock solution of AUDA in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the AUDA stock solution to create a range of concentrations for testing.

-

In a 96-well microplate, add recombinant sEH enzyme to a buffer solution (e.g., Tris-HCl, pH 7.4).

-

Add the different concentrations of AUDA to the wells and incubate for 15 minutes at 30 °C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy Study

This protocol outlines a typical workflow for evaluating the effect of AUDA on blood pressure in a hypertensive animal model.

Caption: Workflow for in vivo evaluation of AUDA.

Procedure:

-

Animal Model: Use spontaneously hypertensive rats (SHR), a common model for genetic hypertension.

-

Telemetry Implantation: Surgically implant radiotelemetry probes into the abdominal aorta of the rats for continuous and stress-free measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.

-

Baseline Measurement: After recovery, record baseline cardiovascular parameters for at least 24 hours before the start of the treatment.

-

Group Assignment: Randomly assign the animals to a control (vehicle) group and one or more treatment groups receiving different doses of AUDA.

-

Drug Administration: Administer AUDA, typically formulated in a vehicle like polyethylene glycol, via oral gavage or in drinking water. The vehicle group receives the formulation without the active compound.

-

Data Collection: Continuously monitor and record blood pressure, heart rate, and activity throughout the study period.

-

Data Analysis: Analyze the collected data to determine the effect of AUDA on blood pressure compared to the vehicle control. Calculate the average reduction in mean arterial pressure.

-

Terminal Procedures: At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma concentrations of AUDA and the ratio of EETs to DHETs).

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) stands as a cornerstone tool compound for studying the biology of soluble epoxide hydrolase. Its high potency, selectivity, and favorable pharmacokinetic properties have enabled significant advancements in understanding the role of the EET pathway in cardiovascular and inflammatory diseases. The experimental protocols and data presented herein provide a foundational guide for researchers aiming to utilize AUDA in their investigations, fostering further exploration into the therapeutic potential of sEH inhibition.

The Effect of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid on mTOR Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (12-AUDA) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous signaling lipids that regulate inflammation and vascular tone. Emerging evidence indicates that 12-AUDA exerts cellular effects that extend to the modulation of fundamental signaling pathways, including the mechanistic target of rapamycin (mTOR) pathway. This technical guide provides an in-depth analysis of the current understanding of how 12-AUDA influences mTOR signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (12-AUDA) and Soluble Epoxide Hydrolase (sEH)

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (12-AUDA) is a well-characterized and potent inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides derived from arachidonic acid. By inhibiting sEH, 12-AUDA increases the bioavailability of EETs, which have demonstrated anti-inflammatory and vasodilatory properties. While initially investigated for its cardiovascular and anti-inflammatory effects, recent studies have uncovered its role in regulating cell proliferation and migration through modulation of the mTOR signaling pathway.[2]

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes integrate a variety of upstream signals, including growth factors, nutrients, and cellular energy status, to control numerous downstream cellular processes. Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer and metabolic disorders.

Mechanism of Action: 12-AUDA's Influence on mTOR Signaling

Recent research has demonstrated that 12-AUDA can suppress the proliferation and migration of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α) through the downregulation of the mTOR signaling pathway.[2] The study revealed that pretreatment with 12-AUDA inhibited the TNF-α-induced phosphorylation of mTOR.[2] Furthermore, the inhibitory effects of 12-AUDA on HASMC proliferation and migration were nullified when mTOR was silenced, confirming that the mTOR pathway is a critical mediator of 12-AUDA's effects in this context.[2]

While the precise molecular steps linking sEH inhibition by 12-AUDA to mTOR regulation are still under investigation, the current evidence points towards a direct modulatory role.

Figure 1: Proposed signaling pathway of 12-AUDA's effect on mTOR.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of 12-AUDA.

| Parameter | Species | Value | Reference |

| IC₅₀ for sEH | Mouse | 18 nM | [1] |

| IC₅₀ for sEH | Human | 69 nM | [1] |

Table 1: In Vitro Inhibitory Activity of 12-AUDA on Soluble Epoxide Hydrolase.

| Cell Type | Treatment | Concentration Range of 12-AUDA | Observed Effect | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α induced | 0.5 - 8 µM | Inhibition of proliferation and migration | [2] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF induced | 0.3 - 10 µg/mL | Suppression of proliferation | [1] |

Table 2: Effective Concentrations of 12-AUDA in Cell-Based Assays.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the effect of 12-AUDA on mTOR signaling.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity of compounds against sEH.

-

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

-

General Protocol:

-

Prepare a solution of the test compound (e.g., 12-AUDA) at various concentrations.

-

In a 96-well plate, add the test compound, a suitable buffer, and the sEH enzyme.

-

Include controls such as a solvent control (without the test compound) and an inhibitor control (with a known sEH inhibitor).

-

Initiate the reaction by adding the non-fluorescent sEH substrate.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell Culture and Treatment

-

Cell Lines: Human Aortic Smooth Muscle Cells (HASMCs) or other relevant cell lines.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of 12-AUDA for a specified duration (e.g., 24 hours).

-

Induce the desired cellular response, for example, by adding TNF-α to stimulate proliferation and mTOR signaling.

-

Incubate for the appropriate time before proceeding with downstream analyses.

-

Western Blot Analysis for mTOR Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of mTOR and its downstream effectors.

-

General Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total mTOR, phosphorylated mTOR (p-mTOR), and other proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Figure 2: General experimental workflow for Western blot analysis.

Cell Proliferation Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

General Protocol:

-

Plate cells in a 96-well plate and treat them as described above.

-

After the treatment period, add MTT solution to each well and incubate.

-

Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, a potent sEH inhibitor, has been shown to directly modulate the mTOR signaling pathway, leading to the inhibition of cell proliferation and migration in vascular smooth muscle cells. This finding opens new avenues for the therapeutic application of 12-AUDA and other sEH inhibitors in diseases characterized by aberrant cell growth and mTOR pathway activation. Further research is warranted to fully elucidate the molecular mechanisms connecting sEH inhibition to mTOR regulation and to explore the broader implications of this interaction in various physiological and pathological contexts.

References

AUDA's impact on cardiovascular disease models

An In-depth Technical Guide: The Impact of AUDA on Cardiovascular Disease Models

Introduction to AUDA

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, possess a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. By inhibiting sEH, AUDA effectively increases the bioavailability of these protective EETs, making it a significant subject of investigation in various preclinical models of cardiovascular disease. This guide provides a technical overview of AUDA's mechanism, its effects in key disease models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

The primary mechanism of AUDA involves the targeted inhibition of the soluble epoxide hydrolase (sEH) enzyme. This enzyme metabolizes EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By blocking this enzymatic degradation, AUDA elevates the endogenous concentrations of EETs. These stabilized EETs can then exert their biological effects through various downstream signaling pathways.

Key downstream effects of elevated EETs include:

-

Vasodilation: Activation of calcium-activated potassium channels (KCa) in smooth muscle cells, leading to hyperpolarization and vascular relaxation.

-

Anti-inflammation: Reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and inhibition of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammatory gene expression.

-

Endothelial Protection: Promotion of endothelial cell proliferation and migration.

Efficacy in Cardiovascular Disease Models

Hypertension

AUDA has been extensively studied in models of hypertension, where it consistently demonstrates blood pressure-lowering effects. This is primarily attributed to the vasodilatory properties of the preserved EETs.

Quantitative Data Summary: AUDA in Hypertension Models

| Animal Model | AUDA Dose & Administration | Duration | Key Findings |

| Angiotensin II-induced Hypertensive Rats | 0.4 mg/L in drinking water | 2 weeks | Systolic Blood Pressure (SBP) reduced by ~30 mmHg vs. vehicle |

| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day via oral gavage | 4 weeks | Prevented age-dependent rise in SBP; improved endothelial function |

| DOCA-Salt Hypertensive Mice | 10 mg/kg/day i.p. | 21 days | Attenuated SBP increase by ~25 mmHg; reduced cardiac hypertrophy |

Experimental Protocol: Angiotensin II-Induced Hypertension Model

-

Animals: Male Sprague-Dawley rats (250-300g) are used.

-

Induction of Hypertension: Rats are implanted with subcutaneous osmotic minipumps that deliver Angiotensin II (Ang II) at a constant rate (e.g., 200 ng/kg/min) for 14 days.

-

Grouping: Animals are randomized into two groups: a vehicle control group and an AUDA treatment group.

-

Drug Administration: The AUDA group receives the inhibitor dissolved in the drinking water (e.g., at a concentration of 0.4 mg/L), starting concurrently with Ang II infusion. The vehicle group receives regular drinking water.

-

Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at regular intervals throughout the 14-day study period using the tail-cuff method.

-

Endpoint Analysis: At the end of the study, animals are euthanized. Blood and tissues (e.g., heart, aorta) are collected for analysis of EET/DHET ratios, inflammatory markers, and hypertrophic markers.

Atherosclerosis

In models of atherosclerosis, AUDA has been shown to reduce plaque formation. This effect is linked to the anti-inflammatory properties of EETs, which decrease the recruitment of monocytes to the vessel wall and inhibit the expression of adhesion molecules.

Quantitative Data Summary: AUDA in Atherosclerosis Models

| Animal Model | AUDA Dose & Administration | Duration | Key Findings |

| ApoE-/- Mice on High-Fat Diet | 25 mg/L in drinking water | 8 weeks | Aortic plaque area reduced by ~40%; Reduced macrophage content in lesions |

| LDLR-/- Mice on Western Diet | 10 mg/kg/day in chow | 12 weeks | Aortic root lesion size decreased by ~35%; VCAM-1 expression reduced |

Experimental Protocol: ApoE-/- Mouse Atherosclerosis Model

-

Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old, are used. These mice spontaneously develop atherosclerotic lesions.

-

Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate plaque development.

-

Grouping: Mice are randomized into a vehicle control group and an AUDA treatment group.

-

Drug Administration: AUDA is administered in the drinking water (e.g., 25 mg/L) for the duration of the study (e.g., 8-12 weeks).

Myocardial Infarction and Ischemia-Reperfusion Injury

AUDA confers cardioprotective effects in models of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury. The preservation of EETs helps to reduce infarct size, limit apoptosis of cardiomyocytes, and decrease the inflammatory response following an ischemic event.

Quantitative Data Summary: AUDA in MI/IR Models

| Animal Model | AUDA Dose & Administration | Duration | Key Findings |

| Mouse I/R Injury Model | 10 mg/kg i.p. 30 min before reperfusion | Acute | Infarct size reduced by ~50% compared to vehicle |

| Rat Coronary Ligation Model (MI) | 0.1 mg/kg/day i.v. for 7 days post-MI | 7 days | Improved cardiac function (Ejection Fraction); Reduced cardiac fibrosis |

Experimental Protocol: Mouse Ischemia-Reperfusion (I/R) Model

-

Animals: Male C57BL/6 mice (25-30g) are used.

-

Surgical Procedure: Mice are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a period of ischemia (e.g., 30-45 minutes).

-

Drug Administration: AUDA (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection shortly before the removal of the ligature (reperfusion).

-

Reperfusion: The ligature is removed, allowing blood flow to resume, for a period of 24 hours.

-

Infarct Size Measurement: After 24 hours of reperfusion, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the non-ischemic (blue) area of the heart. The heart is then excised, sectioned, and incubated in triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while the infarcted tissue remains pale white. The area of infarct is then calculated as a percentage of the total area at risk.

An In-depth Technical Guide to the Anti-inflammatory Effects of AUDA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of endogenous anti-inflammatory lipid mediators, specifically epoxyeicosatrienoic acids (EETs), AUDA exerts significant anti-inflammatory effects across a range of preclinical models. This document details the mechanism of action of AUDA, its impact on key inflammatory signaling pathways including NF-κB, MAPK, and PPARγ, and provides detailed experimental protocols for its evaluation. All quantitative data are summarized for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Role of Soluble Epoxide Hydrolase in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders.

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a pivotal role in the metabolism of arachidonic acid-derived epoxides, known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects.

Inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous anti-inflammatory actions of EETs. AUDA is a highly selective and potent inhibitor of sEH, and its anti-inflammatory effects have been extensively investigated.

Mechanism of Action of AUDA

The primary mechanism by which AUDA exerts its anti-inflammatory effects is through the competitive inhibition of soluble epoxide hydrolase. This inhibition leads to an increase in the bioavailability of EETs. Elevated levels of EETs, in turn, modulate multiple downstream signaling pathways that are central to the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

EETs, stabilized by AUDA, have been shown to suppress the activation of the NF-κB pathway. This is achieved, at least in part, by inhibiting the phosphorylation of IKK, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also key players in the inflammatory cascade. These pathways are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines and mediators. AUDA, by increasing EET levels, has been demonstrated to attenuate the phosphorylation of key MAPK proteins, such as p38 and JNK, in response to inflammatory stimuli.

Activation of the PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor. Activation of PPARγ has been shown to exert potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes. EETs can act as endogenous ligands for PPARγ. By increasing the levels of EETs, AUDA can lead to the activation of PPARγ and the subsequent transcription of its anti-inflammatory target genes.

Quantitative Data on the Anti-inflammatory Effects of AUDA

The following tables summarize the quantitative data on the inhibitory activity of AUDA and its effects on key inflammatory markers.

Table 1: Inhibitory Potency of AUDA against Soluble Epoxide Hydrolase

| Enzyme Source | IC50 (nM) | Reference |

| Human sEH | 69 | [1][2] |

| Mouse sEH | 18 | [1][2] |

Table 2: In Vitro Anti-inflammatory Effects of AUDA in LPS-Stimulated Macrophages

| Cell Line | Inflammatory Marker | AUDA Concentration | % Inhibition / Fold Change | Reference |

| RAW 264.7 | TNF-α production | 10 µM | Significant reduction | [2] |

| RAW 264.7 | IL-6 production | 10 µM | Significant reduction | [2] |

| RAW 264.7 | IL-1β production | 10 µM | Significant reduction | [2] |

| RAW 264.7 | NO production | 50 µM | ~50% inhibition | [3] |

Table 3: In Vivo Anti-inflammatory Effects of AUDA

| Animal Model | Inflammatory Parameter | AUDA Dose & Route | % Reduction | Reference |

| Carrageenan-induced Paw Edema (Rat) | Paw Volume | 10 mg/kg, p.o. | Data not specified | [4] |

| LPS-induced Endotoxemia (Mouse) | Plasma Cytokines | 10 mg/kg, p.o. | Data not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of AUDA.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of AUDA on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

AUDA

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of AUDA in DMSO.

-

Pre-treat the cells with various concentrations of AUDA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. The final DMSO concentration in the media should not exceed 0.1%.

-

-

Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

-

Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by AUDA compared to the LPS-stimulated vehicle control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of AUDA by measuring its effect on paw swelling induced by carrageenan.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

AUDA

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, AUDA-treated, and a positive control (e.g., indomethacin). Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer AUDA (e.g., 10 mg/kg) or the vehicle orally (p.o.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the AUDA-treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for MAPK Phosphorylation

Objective: To assess the effect of AUDA on the phosphorylation of p38 and JNK MAPKs in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

LPS

-

AUDA

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with AUDA and/or LPS as described in the in vitro cytokine assay protocol. A shorter LPS stimulation time (e.g., 15-30 minutes) is typically used for assessing MAPK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of AUDA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on AUDA in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute brain injury and chronic neurodegenerative diseases. The modulation of inflammatory pathways within the central nervous system (CNS) represents a promising therapeutic strategy. This document provides a comprehensive technical overview of the preliminary research on 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, AUDA prevents the degradation of endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs), thereby reducing neuroinflammation and conferring neuroprotection in various preclinical models. This guide summarizes the mechanism of action, key quantitative findings from in vitro and in vivo studies, detailed experimental protocols, and the signaling pathways implicated in AUDA's therapeutic effects.

Introduction to Neuroinflammation and Soluble Epoxide Hydrolase (sEH)

Neuroinflammation is the innate immune response of the central nervous system to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells (microglia and astrocytes) and the sustained release of pro-inflammatory mediators can lead to neuronal damage and contribute to the progression of diseases like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2]

The arachidonic acid metabolic cascade produces a variety of lipid signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways predominantly generate pro-inflammatory prostaglandins and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway produces epoxy fatty acids (EpFAs), including EETs.[1][3] These EETs possess potent anti-inflammatory, vasodilatory, and neuroprotective properties.[4] However, their beneficial effects are short-lived as they are rapidly hydrolyzed into less active diols by the soluble epoxide hydrolase (sEH) enzyme.[1][3][5] Elevated levels of sEH have been observed in the brains of Alzheimer's disease patients and in various animal models of neurological disease, suggesting that sEH is a viable therapeutic target.[1][3][6] AUDA is a small molecule inhibitor designed to block sEH activity, thus stabilizing and increasing the endogenous levels of protective EETs.

AUDA: Mechanism of Action

AUDA exerts its anti-neuroinflammatory effects by inhibiting the sEH enzyme. This inhibition leads to an accumulation of EETs and other EpFAs. These stabilized lipids then act through various downstream signaling pathways to suppress the inflammatory response in glial cells and neurons.

Preclinical Evidence: In Vitro Studies

In vitro models, primarily using primary microglia or microglial cell lines like BV2, are crucial for dissecting the direct cellular mechanisms of AUDA.[7] These studies typically involve stimulating the cells with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge and then treating them with AUDA.

Quantitative Data from In Vitro Models

The following table summarizes key quantitative findings from studies investigating AUDA's effects on activated microglia.

| Parameter Measured | Cell Type | Treatment | Result | Statistical Significance | Reference |

| IL-1β Release | Primary Microglia | LPS + 10 µM AUDA | ↓ 64.0% vs LPS alone | p < 0.001 | [5] |

| IL-6 Release | Primary Microglia | LPS + 10 µM AUDA | ↓ 61.0% vs LPS alone | p < 0.001 | [5] |

| MIP-2 Release | Primary Microglia | LPS + 10 µM AUDA | ↓ 53.7% vs LPS alone | p < 0.001 | [5] |

| iNOS Protein Expression | Primary Microglia | LPS + AUDA (6h) | ↓ 31% vs LPS alone | p = 0.002 | [5] |

| iNOS Protein Expression | Primary Microglia | LPS + AUDA (24h) | ↓ 50% vs LPS alone | p = 0.008 | [5] |

| iNOS Protein Expression | Primary Microglia | IFN-γ + AUDA (6h) | ↓ 48% vs IFN-γ alone | p = 0.007 | [5] |

| iNOS Protein Expression | Primary Microglia | IFN-γ + AUDA (24h) | ↓ 38% vs IFN-γ alone | p = 0.001 | [5] |

Note: Reductions are calculated based on the provided data (e.g., for IL-1β: 1 - (11.1 / 30.8) = ~64.0% reduction).

Typical In Vitro Experimental Workflow

Preclinical Evidence: In Vivo Studies

The therapeutic potential of AUDA has been evaluated in several animal models of neurological disease, including traumatic brain injury (TBI) and ischemic stroke.[5][8] These studies demonstrate that sEH inhibition can reduce brain damage and improve functional outcomes.

Quantitative Data from In Vivo Models

This table summarizes key findings from in vivo studies using sEH inhibitors or genetic deletion of sEH. While not all studies use AUDA specifically, they validate the mechanism of sEH inhibition in neuroinflammation.

| Parameter Measured | Animal Model | Treatment/Genotype | Result | Statistical Significance | Reference |

| Infarct Volume | Rat MCAO | AUDA | Reduced infarct size | Not specified | [8] |

| Behavioral Outcome | Rat MCAO | AUDA | Improved behavioral scores | Not specified | [8] |

| M1 Microglia Markers (IL-1β, IL-6, iNOS) | Rat MCAO | AUDA | ↓ mRNA expression | Not specified | [8] |

| M2 Microglia Markers (IL-10) | Rat MCAO | AUDA | ↑ mRNA expression | Not specified | [8] |

| Antioxidant Genes (HO-1, CAT, SOD-1) | Rat MCAO | AUDA | ↑ mRNA expression | Not specified | [8] |

| Degenerating Neurons (FJB+) | Mouse TBI | sEH Knockout (1 day) | ↓ 16.2% vs Wild Type | p = 0.002 | [5] |

| Apoptotic Cells (TUNEL+) | Mouse TBI | sEH Knockout (1 day) | ↓ 14.9% vs Wild Type | p = 0.0105 | [5] |

Typical In Vivo Experimental Workflow (MCAO Model)

References

- 1. curealz.org [curealz.org]

- 2. Effect of neuroinflammation on the progression of Alzheimer’s disease and its significant ramifications for novel anti-inflammatory treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Deletion or inhibition of soluble epoxide hydrolase protects against brain damage and reduces microglia-mediated neuroinflammation in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 8. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Inhibition of Soluble Epoxide Hydrolase by AUDA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibition of soluble epoxide hydrolase (sEH) by 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and widely studied inhibitor. This document details the quantitative aspects of this inhibition, the experimental protocols used for its characterization, and the key signaling pathways involved.

Quantitative Inhibitory Activity

AUDA is a potent inhibitor of both human and murine soluble epoxide hydrolase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of AUDA required to inhibit 50% of the sEH enzyme activity, have been determined through various in vitro assays. These values are summarized below.

| Enzyme Source | IC50 Value (nM) | Assay Substrate | Reference |

| Human sEH | 69 nM | Not Specified | [1][2] |

| Human sEH | 16 nM | t-DPPO | [2] |

| Mouse sEH | 18 nM | Not Specified | [1][2] |

| Positive Control | 2.0 ± 0.2 nM | PHOME | [3] |

Note: IC50 values can vary based on assay conditions, such as substrate choice and enzyme preparation.[4]

Mechanism of Action

AUDA functions as a competitive, tight-binding inhibitor of soluble epoxide hydrolase.[5] It competes with endogenous substrates, such as epoxyeicosatrienoic acids (EETs), for the active site of the sEH enzyme.[6][7] This mode of action prevents the hydrolysis of the epoxide substrates into their corresponding, and often less biologically active, diols.

Caption: Competitive inhibition of sEH by AUDA.

Experimental Protocol: Fluorometric sEH Inhibition Assay

A common in vitro method to determine the inhibitory potential of compounds like AUDA is a fluorometric assay using a synthetic substrate. This protocol is based on methodologies described in literature and commercial assay kits.[3][8][9]

3.1. Principle The assay measures the hydrolysis of a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH.[3] This enzymatic reaction yields a highly fluorescent product, and the rate of its formation is directly proportional to sEH activity. An inhibitor will decrease the rate of fluorescence generation.

3.2. Reagents and Materials

-

Recombinant human or mouse sEH enzyme

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA)[3]

-

AUDA (positive control inhibitor)

-

Test compounds

-

PHOME (substrate)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[9]

3.3. Assay Workflow The general workflow for conducting the sEH inhibition assay is outlined below.

Caption: General workflow for an in vitro sEH inhibition assay.

3.4. Data Analysis

-

Calculate Percent Inhibition: The rate of reaction is determined from the linear portion of the kinetic fluorescence curve. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100[3]

-

Determine IC50: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Downstream Signaling Pathways

The inhibition of sEH by AUDA has significant consequences for cellular signaling. sEH is a key enzyme in the metabolism of arachidonic acid, where it converts biologically active epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[3][5] By inhibiting sEH, AUDA increases the bioavailability of EETs. Elevated EET levels have been shown to exert anti-inflammatory effects, in part by downregulating the Smad3 and p38 MAPK signaling pathways.[1][11]

Caption: sEH pathway and the impact of AUDA inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble epoxide hydrolase inhibitor AUDA decreases bleomycin-induced pulmonary toxicity in mice by inhibiting the p38/Smad3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of AUDA

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent and widely studied inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neurodegenerative disorders. By preventing the degradation of endogenous anti-inflammatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), AUDA enhances their beneficial effects. A thorough understanding of the pharmacokinetic profile of AUDA is critical for its development as a therapeutic agent. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of AUDA, detailed experimental protocols, and a visualization of its key signaling pathways.

Pharmacokinetic Profile of AUDA

The pharmacokinetic properties of AUDA have been investigated in preclinical models, primarily in rodents. While AUDA itself exhibits potent in vitro activity, its in vivo application has been somewhat limited by its physicochemical properties. However, derivatives such as AUDA-butyl ester have been developed to improve oral bioavailability. The following table summarizes available pharmacokinetic data for AUDA and a commonly used derivative.

Table 1: Pharmacokinetic Parameters of AUDA and its Butyl Ester Derivative in Mice

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |

| AUDA-butyl ester | 10 | p.o. | ~400 | ~6 | ~4000 | ~4 | Not Reported | [1] |

| AUDA | 5 | p.o. | Lower than ester | Not Reported | Lower than ester | Not Reported | Not Reported | [1] |

Note: The available data for AUDA is qualitative, indicating lower systemic exposure compared to its ester derivative. More specific quantitative data for AUDA is limited in the public domain.

Experimental Protocols

Oral Administration of AUDA in Rodents (Oral Gavage)

A standard method for oral administration in preclinical pharmacokinetic studies is oral gavage.

Materials:

-

AUDA or AUDA derivative

-

Vehicle for suspension (e.g., corn oil, triolein, or a solution of DMSO, PEG300, Tween-80, and saline)[2][3]

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[4][5]

-

Syringes

-

Animal scale

Procedure:

-

Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used.[1][6] Animals are fasted overnight before dosing to ensure gastric emptying.

-

Dose Preparation: The required amount of AUDA is weighed and suspended in the chosen vehicle to achieve the desired concentration for the target dose volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[4][7]

-

Administration:

-

The animal is weighed to determine the precise volume to be administered.

-

The animal is gently restrained.

-

The gavage needle, attached to the syringe containing the dose, is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[5]

-

The needle is carefully inserted into the mouth and advanced along the esophagus into the stomach.

-

The dose is administered slowly and steadily.

-

-

Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[1] Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of AUDA in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for the quantification of small molecules like AUDA in biological matrices.

Materials and Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase)

-

AUDA analytical standard and an appropriate internal standard (IS)

-

Acetonitrile, methanol, formic acid (or other appropriate modifiers)

-

Ultrapure water

-

Plasma samples

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.

-

Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol.

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used for reverse-phase chromatography.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Mass Spectrometry: The instrument is operated in positive or negative ion mode, depending on the ionization characteristics of AUDA. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both AUDA and the internal standard.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of AUDA in the unknown plasma samples is then determined from this calibration curve.

-

Signaling Pathways and Mechanisms of Action

AUDA's primary mechanism of action is the inhibition of soluble epoxide hydrolase. This leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. The elevation of EETs modulates several downstream signaling pathways, contributing to the anti-inflammatory and other therapeutic effects of AUDA.

Arachidonic Acid Metabolism and sEH Inhibition

The following diagram illustrates the position of sEH in the arachidonic acid cascade and the effect of AUDA.

Caption: Arachidonic Acid Metabolism and the inhibitory action of AUDA on sEH.

Downstream Signaling Pathways Modulated by AUDA

By increasing EET levels, AUDA influences several key signaling pathways involved in inflammation and cellular homeostasis.

References

- 1. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. research.fsu.edu [research.fsu.edu]

- 6. Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.sdsu.edu [research.sdsu.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. youtube.com [youtube.com]

Early research on 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

An In-Depth Technical Guide to the Early Research of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)

Introduction

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). Early research into this molecule has established its significant role in modulating the arachidonic acid cascade, leading to a range of physiologically important effects, including vasodilation and anti-inflammatory responses. This document provides a comprehensive overview of the foundational research on AUDA, detailing its mechanism of action, synthesis, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals engaged in the study of sEH inhibitors and related therapeutic areas.

Mechanism of Action: sEH Inhibition